

Intravenous vs. Subcutaneous Romurtide: A Comparative Analysis for Researchers

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Compound of Interest

Compound Name: Romurtide

Cat. No.: B549284

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A comprehensive review of **romurtide** administration routes, synthesizing available data for researchers, scientists, and drug development professionals. This guide provides a comparative overview of intravenous (IV) and subcutaneous (SC) administration of **romurtide**, a synthetic N-acetylmuramyl-L-alanyl-D-isoglutamine derivative, highlighting key differences in their profiles. Due to a lack of direct head-to-head clinical trials, this comparison is based on a synthesis of available non-comparative human and animal studies.

Introduction

Romurtide (Muroctasin) is a potent immunomodulator known to stimulate the hematopoietic system, primarily by inducing the production of cytokines such as granulocyte-colony stimulating factor (G-CSF). Its main application is in the treatment of leukopenia and thrombocytopenia, often secondary to chemotherapy or radiotherapy. The route of administration is a critical factor influencing the pharmacokinetic and pharmacodynamic properties of a drug. While subcutaneous administration of **romurtide** is more commonly documented in clinical use, intravenous administration has also been explored, particularly in preclinical settings. This guide aims to provide a comparative overview of these two delivery methods.

Data Presentation

Pharmacokinetic and Pharmacodynamic Profile

Direct comparative pharmacokinetic data for intravenous versus subcutaneous administration of **romurtide** in humans is not readily available in published literature. The following table summarizes the available information, with significant gaps highlighting the need for further research.

Parameter	Intravenous (IV) Administration	Subcutaneous (SC) Administration	Source
Bioavailability	100% (by definition)	Not explicitly quantified in humans. SC route is chosen to enhance bioavailability through slow, sustained release.	[1]
Time to Peak Effect (Tmax)	Peak TNF-alpha induction at 3 hours (mice)	Onset of neutrophil increase within 24-48 hours (humans)	[1]
Peak Plasma Concentration (Cmax)	Not Available	Not Available	
Half-life (t _{1/2})	Not Available	Not Available	
Dosing Regimen	10-1000 µg/mouse (preclinical)	50-400 µg/day for 6 days (humans)	[2][3]
Primary Effect	Augmentation of TNF-alpha in the spleen (mice)	Restoration of leukocytes (primarily neutrophils) and platelets.	[2]

Safety and Tolerability

Adverse Effect Profile	Intravenous (IV) Administration	Subcutaneous (SC) Administration	Source
Local Reactions	Not documented in detail.	Common: Redness, swelling, and mild pain at the injection site.	
Systemic Side Effects	Not documented in detail in humans.	Dose-dependent. At 400 µg: fever, headache.	
Optimal Tolerated Dose	Not established in humans.	200 µg/day for 6 days.	

Note: While one review article suggests that "intravenous administration is more preferable than subcutaneous administration" for the restoration of leukocytes and platelets, no clinical data has been found to substantiate this claim.

Experimental Protocols

Subcutaneous Administration for Leukopenia (Human Clinical Trials)

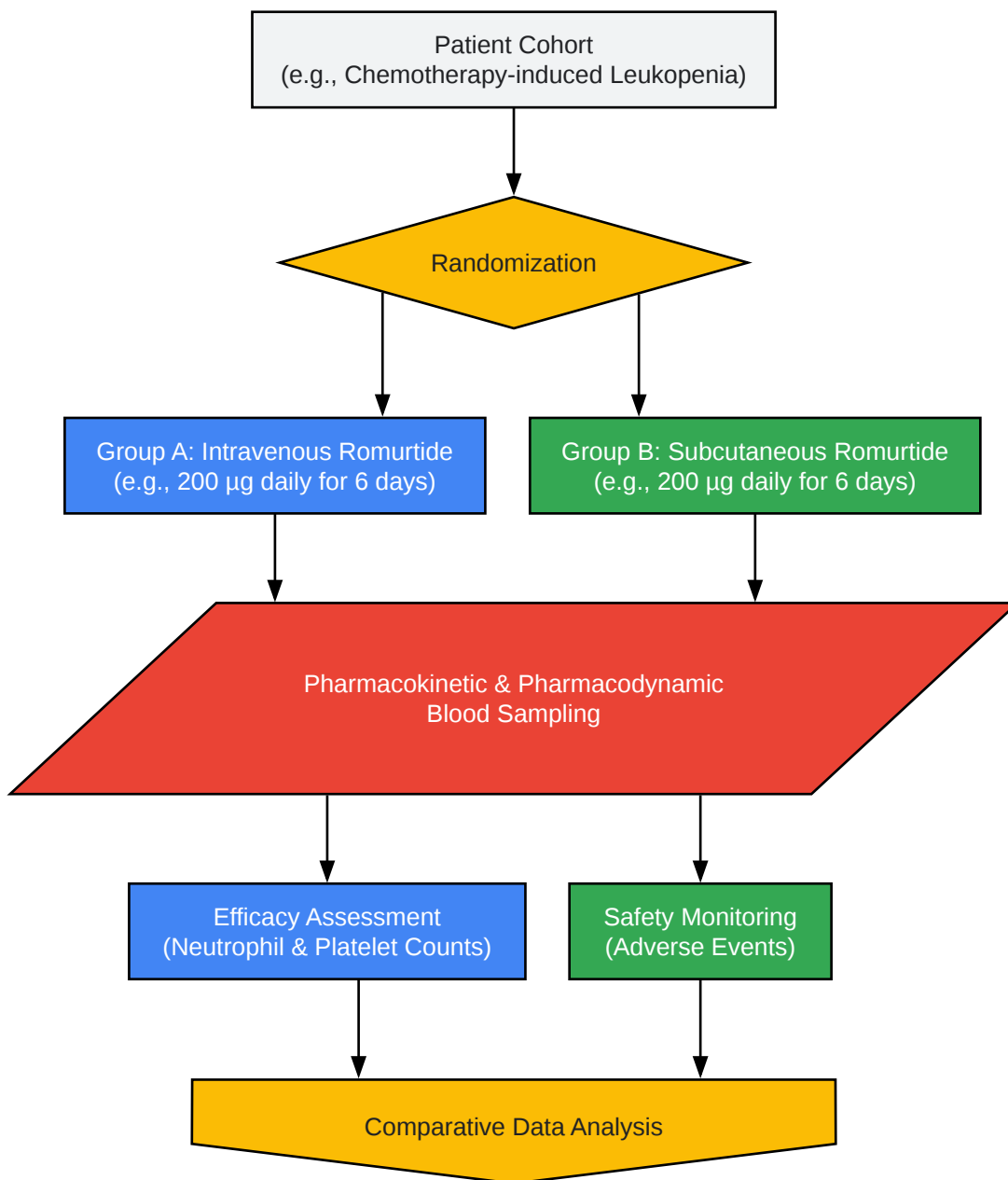
- Objective: To evaluate the efficacy and safety of subcutaneously administered **romurtide** in patients with leukopenia following cancer therapy.
- Methodology: Patients were administered daily subcutaneous injections of **romurtide** at doses of 50, 100, 200, or 400 µg for six consecutive days, starting the day after chemotherapy. Blood counts were monitored to assess the rate of leukocyte and neutrophil recovery. Safety was evaluated by monitoring for local and systemic adverse events.
- Key Findings: **Romurtide** administration led to a rapid, dose-dependent restoration of leukocyte counts, primarily neutrophils. The 400 µg dose was associated with a higher incidence of side effects, leading to the identification of 200 µg as the optimal daily dose.

Intravenous Administration for TNF-alpha Induction (Murine Study)

- Objective: To investigate the induction of tumor necrosis factor-alpha (TNF-alpha) by intravenously administered **romurtide** in mice.
- Methodology: Mice were intravenously injected with **romurtide** at doses ranging from 10 to 1000 µg per mouse. Systemic TNF-alpha activity was measured at various time points post-injection. In tumor-bearing mice, TNF-alpha production was also assessed in specific organs like the spleen, liver, and the solid tumor itself.
- Key Findings: Intravenous administration of **romurtide** led to a significant increase in systemic TNF-alpha activity, peaking at 3 hours post-injection. In tumor-bearing mice, IV **romurtide** significantly augmented TNF-alpha production in the spleen.

Mandatory Visualizations

Signaling Pathway of Romurtide



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- To cite this document: BenchChem. [Intravenous vs. Subcutaneous Romurtide: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549284#comparative-study-of-intravenous-vs-subcutaneous-romurtide-administration]

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